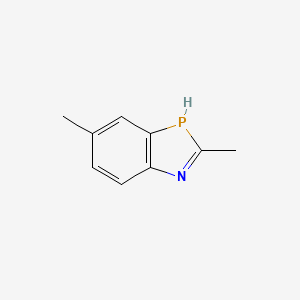

2,5-dimethyl-3H-1,3-benzazaphosphole

Description

Structure

3D Structure

Properties

CAS No. |

404578-27-4 |

|---|---|

Molecular Formula |

C9H10NP |

Molecular Weight |

163.16 g/mol |

IUPAC Name |

2,5-dimethyl-3H-1,3-benzazaphosphole |

InChI |

InChI=1S/C9H10NP/c1-6-3-4-8-9(5-6)11-7(2)10-8/h3-5,11H,1-2H3 |

InChI Key |

WVIATPFTQOLDJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(P2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 3h 1,3 Benzazaphosphole and Analogues

Targeted Synthesis of Substituted 3H-1,3-Benzazaphospholes and Related Systems

Multi-Step Approaches via Phosphonylation and Reductive Cyclization

A notable strategy for the synthesis of 1H-1,3-benzazaphospholes involves a three-step sequence featuring a reductive ring closure. This method begins with the N-acylation of 2-bromoaniline (B46623), followed by a nickel- or palladium-catalyzed phosphonylation of the resulting N-acyl-2-bromoanilides with triethyl phosphite. nih.gov The anilidophosphonates produced in this step are then subjected to a reductive cyclization using a reagent such as lithium aluminum hydride (LiAlH₄) to furnish the final 1H-1,3-benzazaphosphole ring system. nih.gov This approach offers a versatile pathway to various substituted benzazaphospholes.

Synthesis of 2-Aryl-3H-1,3-benzazaphosphole Oxides

A series of 2-aryl-3H-1,3-benzazaphosphole oxides have been efficiently prepared through a sequential reaction pathway. nih.gov This method commences with a palladium-catalyzed C-P cross-coupling reaction between 2-bromoaniline and ethyl phenylphosphite, which, in the presence of triethylamine, yields ethyl 2-aminophenyl(phenyl)phosphate. nih.gov This intermediate is then treated with lithium aluminum hydride, followed by an aqueous hydrogen peroxide solution to produce 2-aminophenyl(phenyl)phosphine oxide. nih.gov The subsequent step involves a dehydrative condensation of this phosphine (B1218219) oxide with a benzaldehyde (B42025) derivative in the presence of anhydrous magnesium sulfate (B86663) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This furnishes the corresponding 2,3-diaryl-1,2-dihydro-1,3-benzazaphosphole oxide. nih.gov The inclusion of a nitrogen atom into the benzophosphole framework has been noted to cause a red shift in the absorption and emission maxima of these compounds. nih.govnih.govresearchgate.net For instance, 2-(2-Hydroxyphenyl)benzazaphosphole oxide has been shown to undergo excited-state intramolecular proton transfer. nih.govresearchgate.net

Synthesis of P-Stereogenic Dihydrobenzoazaphosphole 1-Oxides via Intramolecular Alkyne Hydroamination

An efficient methodology has been developed for the synthesis of P-stereogenic dihydrobenzoazaphosphole 1-oxides, which are phosphorus analogues of isoindolin-1-ones. nih.gov This approach relies on an intramolecular 5-exo-dig alkyne hydroamination promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govfrontiersin.orgnsf.gov The requisite chiral o-alkynylphosphinic amide starting materials are prepared in high yields under mild conditions. nih.gov This is achieved either through the alkynylation of P-stereogenic (O^C)-cyclometalated (phosphinic amide)dichlorogold(III) complexes or via a Sonogashira cross-coupling reaction of an ortho-iodo P-stereogenic phosphinic amide with a terminal alkyne. nih.gov The subsequent metal-free cyclization of these ortho-alkynylphosphinic amides using TBAF provides an effective route to the target P-stereogenic dihydrobenzoazaphosphole 1-oxides. nih.gov

Practical Synthesis of Dihydrobenzazaphosphole Analogues

The development of practical and versatile synthetic methods for 1,3-benzoazaphosphole analogues has been a focus of research, aiming to overcome the challenges associated with the instability and hazardous nature of some key intermediates like 2-aminophenylphosphine. nih.gov A significant advancement in this area is the identification of 2-aminophenyl(phenyl)phosphine as a stable and easily handleable synthetic intermediate. nih.gov

Synthesis of 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d]nih.govnih.govazaphosphole

A practical route to 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govnih.govazaphosphole has been successfully developed utilizing the air-stable 2-aminophenyl(phenyl)phosphine as a key intermediate. nih.gov The synthesis involves the reaction of 2-(phenylphosphanyl)aniline with acetaldehyde (B116499). When a solution of 2-(phenylphosphanyl)aniline and acetaldehyde in toluene (B28343) is heated, the desired 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govnih.govazaphosphole is obtained in good yield. For example, heating the reactants at 120°C for 20 hours can yield the product at 75%. A gram-scale synthesis of this compound has also been successfully achieved.

Synthesis of 3-Phenyl-1,3-dihydro-2H-benzo[d]nih.govnih.govazaphosphole-2-thione

The synthesis of 3-phenyl-1,3-dihydro-2H-benzo[d] nih.govnih.govazaphosphole-2-thione, another synthetically useful analogue, has been accomplished using 2-(phenylphosphanyl)aniline as the starting material. nih.gov The reaction involves treating 2-(phenylphosphanyl)aniline with 1,1'-thiocarbonyldiimidazole (B131065) in degassed tetrahydrofuran (B95107) (THF). nih.gov Heating this mixture at 80°C for 48 hours results in the formation of the target compound in a high yield of 97% as determined by ³¹P NMR. nih.gov

Facile Synthesis of Functionally Substituted 2-(Hetero)aryl 1,3-Benzazaphospholes

A facile synthetic route to functionally substituted 2-(hetero)aryl 1,3-benzazaphospholes has been established. nih.gov This method also utilizes the nickel- or palladium-catalyzed phosphonylation of N-acyl-2-bromoanilides with triethyl phosphite. nih.gov The resulting anilidophosphonates bearing naphthoyl-, o-substituted phenyl, furoyl-, or thenoyl groups can undergo direct reductive cyclization with LiAlH₄ to yield the corresponding benzazaphospholes. nih.gov However, for substrates with electron-withdrawing groups like pyridyl, an alternative route is necessary. nih.gov This alternative involves the use of an Fmoc-anilinophosphonate, selective cleavage of the N-protecting group, reduction to the phosphinoaniline, and subsequent cyclization with an aldehyde, such as pyridine-2-carboxaldehyde, via a dihydrobenzazaphosphole intermediate. nih.gov Acid-catalyzed cyclocondensations of 2-phosphanylanilines with various substituted benzaldehydes or heteroaryl aldehydes also provide a convenient path to new biaryl-type 1H-1,3-benzazaphosphole hybrid ligands with donor groups like o-phosphanylphenyl, pyridyl, imidazolyl, and thienyl. frontiersin.org

Acid-Catalyzed Dehydrocyclization Routes

Acid-catalyzed dehydrocyclization is a synthetic strategy that involves the formation of a cyclic compound from an acyclic precursor through the elimination of a hydrogen molecule (H₂), facilitated by an acid catalyst. This methodology is a powerful tool in organic synthesis for constructing aromatic and heteroaromatic ring systems, as it represents an atom-economical process where the only byproduct is hydrogen gas. In the context of synthesizing 1,3-benzazaphosphole derivatives, such a route would theoretically involve the intramolecular cyclization of a substituted 2-aminophenylphosphine, promoted by a Lewis or Brønsted acid, to form the P-N heterocyclic ring via C-H, N-H, or P-H bond activation and subsequent H₂ elimination.

However, a review of the scientific literature indicates that direct acid-catalyzed dehydrocyclization is not a commonly documented or established method for the synthesis of 2,5-dimethyl-3H-1,3-benzazaphosphole or its close analogues. Instead, the formation of the 1,3-benzazaphosphole ring system from precursors like 2-aminophenylphosphines often proceeds through acid-catalyzed or thermal dehydrative cyclization (i.e., condensation), where a molecule of water is eliminated rather than hydrogen. These condensation reactions typically involve the reaction of a 2-aminophenylphosphine with a carbonyl compound, such as an aldehyde or ketone.

Research into practical synthesis routes for 1,3-benzoazaphosphole analogues has explored the cyclization of stable intermediates like 2-aminophenyl(phenyl)phosphine. nih.gov One study investigated the reaction of this phosphine with acetylacetone (B45752) in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH), a Brønsted acid. The intention was to synthesize a 2,4-dimethyl-1,3-benzazaphosphole derivative. However, this acid-catalyzed reaction did not proceed efficiently, resulting in a low yield of the desired product alongside numerous unidentified phosphorus-containing byproducts. nih.gov This outcome suggests that while acid catalysis can promote cyclization, the specific conditions and substrates are critical to avoid competing side reactions.

In contrast to the inefficient acid-catalyzed pathway with acetylacetone, a successful thermal condensation was achieved between 2-(phenylphosphanyl)aniline and acetaldehyde. Heating these reactants in toluene at 120°C, without an acid catalyst, yielded 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] hbni.ac.innsf.govazaphosphole in good yield. nih.gov This successful thermal dehydrative cyclization highlights an alternative to direct acid catalysis for forming the core structure of these analogues.

The findings from these studies are summarized in the table below, illustrating the different approaches to the cyclization step in the synthesis of 1,3-benzazaphosphole analogues.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield | Reaction Type |

| 2-(Phenylphosphanyl)aniline | Acetylacetone | TsOH (cat.) | 2,4-Dimethyl-1-phenyl-1H-1,3-benzazaphosphole derivative | Low (~30%) | Acid-Catalyzed Dehydrative Cyclization |

| 2-(Phenylphosphanyl)aniline | Acetaldehyde | Toluene, 120°C, 20h | 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] hbni.ac.innsf.govazaphosphole | Good (75%) | Thermal Dehydrative Cyclization |

Reactivity and Reaction Mechanisms of 3h 1,3 Benzazaphospholes and Analogues

Electrophilic and Nucleophilic Reactions

The reactivity of 2,5-dimethyl-3H-1,3-benzazaphosphole is characterized by the interplay between the aromatic benzo moiety and the reactive P=C bond. This duality allows for both electrophilic substitution on the aromatic ring and nucleophilic addition at the phosphorus-carbon double bond.

Electrophilic Substitution Reactions

The nitrogen and phosphorus heteroatoms, along with the methyl group at the 5-position, will influence the regioselectivity of the reaction. The nitrogen atom, through its lone pair, can donate electron density to the aromatic ring, acting as an activating group and directing electrophiles to the ortho and para positions relative to it. Conversely, the phosphorus atom's influence is more complex, involving a balance of inductive and resonance effects. The methyl group is a well-known activating, ortho-para directing group. Therefore, electrophilic attack is most likely to occur at the 4, 6, or 7-positions of the benzene (B151609) ring, with the precise outcome depending on the interplay of these electronic effects and the steric hindrance posed by the existing substituents. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be applied to this system, though experimental data is lacking.

Nucleophilic Addition to the P=C Bond

The phosphorus-carbon double bond in 3H-1,3-benzazaphospholes is a key site for nucleophilic attack. The polarization of this bond makes the phosphorus atom electrophilic and the carbon atom nucleophilic. The addition of strong nucleophiles, such as organolithium reagents, is a significant reaction pathway.

The reaction of N-substituted 1,3-benzazaphosphole analogues with tert-butyllithium (B1211817) (tBuLi) has been shown to be highly dependent on the steric bulk of the substituent on the nitrogen atom. This provides a valuable model for understanding the potential reactivity of this compound. Two primary reaction pathways are observed: nucleophilic addition of the tert-butyl group to the P=C bond, or deprotonation (lithiation) at a C-H bond.

For N-substituted 1,3-benzazaphospholes with sterically demanding substituents, such as N-adamantyl or N-2,6-diisopropylphenyl groups, the addition of tBuLi occurs at the P=C bond to form dihydrobenzazaphosphole derivatives. researchgate.net In contrast, less sterically hindered N-substituents, like methyl or neopentyl groups, favor the formation of P=C lithiated species. researchgate.net Given the presence of a proton on the nitrogen in 3H-1,3-benzazaphosphole, an initial deprotonation at the N-H bond would likely occur, followed by subsequent reactions. However, for the purpose of discussing the reactivity of the P=C bond itself, we will consider the behavior of analogous N-alkylated systems.

Table 1: Reactivity of N-Substituted 1,3-Benzazaphospholes with tBuLi

| N-Substituent | Reaction Type | Product |

| Methyl | P=C Lithiation | P=C-Li species |

| Neopentyl | P=C Lithiation | P=C-Li species |

| Mesityl | P=C Lithiation | P=C-Li species |

| Adamantyl | Nucleophilic Addition | Dihydroderivative |

| 2,6-Diisopropylphenyl | Nucleophilic Addition | Dihydroderivative |

The choice of solvent can significantly influence the outcome of reactions involving organolithium reagents by affecting their aggregation state and reactivity. While specific studies on solvent-controlled lithiation of this compound are not available, general principles suggest that coordinating solvents like tetrahydrofuran (B95107) (THF) can disaggregate organolithium clusters, increasing their reactivity.

In the context of the competing pathways of C-H lithiation versus nucleophilic addition to the P=C bond, the solvent could play a crucial role. For instance, in non-coordinating hydrocarbon solvents, the bulkier aggregates of tBuLi might favor addition, whereas in a solvent like THF, the more reactive monomeric species might be more effective at deprotonation, provided a sterically accessible and sufficiently acidic proton is available. The steric environment around the P=C bond, dictated by the N-substituent in analogous systems, appears to be the dominant factor in determining the reaction pathway. researchgate.net

The lithium species generated from the reaction of 1,3-benzazaphospholes with organolithium reagents can be trapped with various electrophiles. This is a common strategy to confirm the formation of the lithiated intermediate and to synthesize new functionalized derivatives. While silylation with reagents like trimethylsilyl (B98337) chloride (TMSCl) is a common trapping method, the literature provides an example of trapping with a chlorophosphine.

In studies with N-substituted 1,3-benzazaphospholes that undergo P=C lithiation, the resulting lithium species have been successfully coupled with di-tert-butylchlorophosphine (B1329828) (tBu₂PCl). researchgate.net This reaction yields novel P=C-P(tBu)₂ ligands, demonstrating the synthetic utility of these lithiated intermediates. It is expected that similar trapping reactions with silyl (B83357) halides would proceed readily to give the corresponding silylated benzazaphospholes.

Table 2: Trapping of Lithiated N-Substituted 1,3-Benzazaphospholes

| Lithiated Species | Trapping Reagent | Product |

| N-Methyl-1,3-benzazaphosphole-Li | tBu₂PCl | N-Methyl-2-(di-tert-butylphosphino)-1,3-benzazaphosphole |

| N-Neopentyl-1,3-benzazaphosphole-Li | tBu₂PCl | N-Neopentyl-2-(di-tert-butylphosphino)-1,3-benzazaphosphole |

| N-Mesityl-1,3-benzazaphosphole-Li | tBu₂PCl | N-Mesityl-2-(di-tert-butylphosphino)-1,3-benzazaphosphole |

Cycloaddition Reactions

The P=C double bond in this compound can participate in cycloaddition reactions, acting as either a dienophile or a 2π component in other cycloadditions. The reactivity in these reactions is influenced by the electronic nature and steric environment of the P=C bond.

For example, the P=C bond in phosphaalkenes can undergo [2+2] cycloaddition reactions to form 1,2-diphosphetanes. This reactivity is crucial in the reductive coupling of ketones to tetra-substituted alkenes, where the phosphaalkene is an intermediate. Furthermore, heterocyclic systems containing a P=C bond are known to participate in hetero-Diels-Alder reactions. For instance, 1-phospha-4-thia-butadiene structures, formed from the ring-opening of 1,2-thiaphosphetes, can undergo [4+2] cycloadditions with dienophiles.

While specific cycloaddition reactions for this compound have not been reported, the general reactivity of the P=C bond in analogous systems suggests that it could react with suitable dienes or dipolarophiles. The fused benzene ring and the substituents would likely influence the stereoselectivity and regioselectivity of such reactions.

Diels-Alder Reactions and Regioselectivity

The P=C bond within 1,3-benzazaphospholes enables them to act as dienophiles in Diels-Alder reactions. This reactivity is a known feature of compounds containing a two-coordinate phosphorus atom (σ²,λ³-P), which often exhibit greater reactivity in [4+2] cycloadditions than their carbon-only analogues. This enhanced reactivity is attributed to the lower energy of the P=C π-bond compared to a C=C π-bond, which results in a lower activation energy for the reaction.

When reacting with unsymmetrical dienes, such as isoprene, these reactions can proceed with a high degree of regioselectivity. The outcome of the reaction, leading to specific constitutional isomers, is governed by the electronic properties of both the diene and the dienophile (the benzazaphosphole). The polarization of the P=C bond influences the orientation of the approach of the diene, dictating which regioisomer is preferentially formed. For example, reactions involving 1-substituted or 2-substituted dienes with unsymmetrical dienophiles typically favor the formation of "ortho" and "para" products, respectively. youtube.com While the general reactivity pattern is established for this class of heterocycles, 1,3-benzazaphospholes can be less reactive than other phosphaalkenes, sometimes requiring more forcing conditions to proceed.

Cheletropic Cycloadditions to the σ²,λ³-Phosphorus Atom

Cheletropic reactions are a subclass of pericyclic reactions where two new sigma bonds are formed to a single atom. wikipedia.orgbaranlab.org In the context of 3H-1,3-benzazaphospholes, the σ²,λ³-phosphorus atom, with its available lone pair, could theoretically participate in such reactions. For instance, the addition of a carbene or other species capable of forming two bonds to the phosphorus center would constitute a cheletropic addition. However, this reaction pathway is not as extensively documented for 1,3-benzazaphospholes compared to other cycloaddition types like the Diels-Alder or oxidative cycloadditions. The reactivity of the phosphorus atom in this ring system is often dominated by reactions that lead to an increase in its coordination number and oxidation state, such as the oxidative cycloadditions discussed in the following section.

Oxidative Cycloadditions (e.g., with o-Chloranil)

1H-1,3-Benzazaphospholes undergo rapid oxidative cycloaddition with the electron-deficient diene o-chloranil (tetrachloro-1,2-benzoquinone, TCBQ). The reaction proceeds through a [1+4]-cycloaddition mechanism where two equivalents of o-chloranil react with one equivalent of the benzazaphosphole. This results in the formation of a high-melting, zwitterionic product containing a hexacoordinate, pentavalent phosphorus atom (σ⁶λ⁵-P).

The reaction is efficient, and even when the benzazaphosphole is treated with a substoichiometric amount of TCBQ, the same 1:2 adduct is formed in high yield relative to the limiting reagent. The resulting phosphorus tris-chelates feature a distorted octahedral geometry around the central phosphorus atom. These products are generally poorly soluble in common organic solvents but can be characterized in solution using ³¹P NMR spectroscopy, which reveals characteristic chemical shifts in the range of δ = -101 to -108 ppm.

Table 1: ³¹P NMR Chemical Shifts for Products of Oxidative Cycloaddition of 1,3-Benzazaphospholes with o-Chloranil

| Substituent at C2 | ³¹P Chemical Shift (δ, ppm) |

|---|---|

| Methyl | -107.8 |

| tert-Butyl | -101.2 |

Functionalization Strategies

C2-Functionalization

The C2 position of the 1,3-benzazaphosphole ring is a primary site for functionalization. One major synthetic route involves constructing the ring with the desired C2-substituent already in place. This is typically achieved by the condensation of a 2-phosphanylaniline precursor with various carbonyl compounds or their equivalents.

Alternatively, direct functionalization of a pre-formed benzazaphosphole ring can be accomplished via deprotonation. The use of a strong base, such as tert-butyllithium (tBuLi), can selectively remove the proton at the C2 position, generating a P=C-Li species. nih.govacs.org This lithiated intermediate serves as a potent nucleophile that can react with a range of electrophiles, such as chlorophosphines (e.g., tBu₂PCl), to install new functional groups at the C2 carbon. nih.govacs.org The viability of this method can be influenced by the steric bulk of the substituent on the ring's nitrogen atom; excessively large groups may hinder the reaction or lead to alternative pathways, such as the addition of the organolithium reagent across the P=C bond. nih.govacs.org

P-Alkylation and Catalytic P-Arylation

The lone pair of electrons on the σ²,λ³-phosphorus atom allows it to act as a nucleophile, enabling functionalization directly at the phosphorus center.

P-Alkylation: Reaction with alkylating agents, such as alkyl halides, can lead to the formation of cationic phospholium species. This process increases the coordination number of the phosphorus from two to three and results in a positive charge on the phosphorus atom.

P-Arylation: The introduction of aryl groups at the phosphorus center can also be achieved. Modern methods may employ diaryliodonium salts as arylating agents. For instance, the P-arylation of a related dithienophosphole system was successfully achieved using diphenyliodonium (B167342) hexafluorophosphate (B91526) under microwave conditions, yielding a cationic P-phenylated phospholium species. nih.gov Similar strategies could potentially be applied to the 1,3-benzazaphosphole core to synthesize P-arylated derivatives. These reactions expand the chemical space of benzazaphospholes, creating charged species with modified electronic and photophysical properties. nih.gov

Reductive Transformations and C-C Coupling Reactions

Reductive Transformations: Reductive processes are integral to both the synthesis and potential transformations of the benzazaphosphole ring. In synthetic sequences leading to these heterocycles, the reduction of precursor molecules is a key step. For example, 2-anilino-phosphonates are reduced to 2-phosphanylanilines using reagents like lithium aluminum hydride (LiAlH₄) immediately before the condensation step that forms the P=C bond and closes the ring. nih.gov The P=C bond within the final heterocycle is also susceptible to transformations. For instance, sterically demanding N-substituents can lead to the addition of organolithium reagents across the P=C bond, resulting in a reduced dihydrobenzazaphosphole derivative. nih.govacs.org Furthermore, cleavage of the P-C bond can be achieved under strongly reducing conditions using alkali metals. researchgate.net

C-C Coupling Reactions: The application of modern catalytic C-C coupling reactions, such as the Suzuki-Miyuara reaction, to benzazaphosphole scaffolds presents significant challenges. mtmt.hu Studies on the closely related 2-aryl-1,3-benzoxaphospholes have shown that these compounds are often "unwilling participants" in palladium-catalyzed coupling reactions. mtmt.hunsf.gov Under typical Suzuki-Miyaura conditions, the desired C-C bond formation is often not observed. Instead, the reaction mixtures tend to show the formation of complex and labile palladium complexes or products resulting from the addition of base (e.g., hydroxide) across the reactive P=C bond. mtmt.hunsf.gov This reactivity suggests that the phosphorus center can interfere with the catalytic cycle or that the P=C bond itself is more susceptible to nucleophilic attack than the aryl halide moiety is to oxidative addition, complicating the use of these heterocycles in standard cross-coupling protocols. mtmt.hu

Ring-Opening Phenomena and Polymerization Initiation

The study of ring-opening polymerization (ROP) is a significant area of polymer chemistry, offering routes to a diverse array of polymeric structures from cyclic monomers. While the specific ring-opening phenomena and polymerization initiation of this compound have not been extensively documented in scientific literature, valuable insights can be drawn from the behavior of analogous heterocyclic systems, particularly 1,3-benzoxazines and other phosphorus-containing heterocycles. This section will, therefore, discuss the potential for ring-opening and subsequent polymerization of 3H-1,3-benzazaphospholes by drawing parallels with these related compounds.

The susceptibility of a heterocyclic compound to undergo ring-opening polymerization is often influenced by factors such as ring strain, the nature of the heteroatoms, and the presence of functional groups. For phosphorus heterocycles, ring strain and bond polarization are key determinants of their reactivity towards ring-opening. nih.govresearchgate.net While the six-membered ring of 3H-1,3-benzazaphosphole is fused to a benzene ring, which can impart significant stability, the presence of the P-N bond introduces a point of potential reactivity.

Analogous to 1,3-benzoxazines, which are known to undergo thermally induced ring-opening polymerization, it is plausible that 3H-1,3-benzazaphospholes could exhibit similar behavior. mdpi.com The polymerization of benzoxazines typically proceeds through a cationic ring-opening pathway, where the distorted semi-chair conformation of the oxazine (B8389632) ring contributes to the driving force for polymerization. mdpi.comkpi.ua This process can be initiated thermally or by the addition of catalysts.

Thermally Initiated Ring-Opening:

In the absence of a catalyst, 1,3-benzoxazines typically require elevated temperatures, often exceeding 220°C, to initiate ring-opening polymerization. mdpi.com This thermal initiation is believed to involve the formation of cationic intermediates at the nitrogen and oxygen atoms, leading to the cleavage of the methylene (B1212753) bridge. mdpi.com A similar mechanism could be postulated for 3H-1,3-benzazaphospholes, where thermal energy could induce the cleavage of the P-N or P-C bond, generating reactive intermediates capable of initiating polymerization. The presence of methyl groups on the benzazaphosphole ring may influence the electron density and steric environment, potentially affecting the temperature required for ring-opening.

Catalytically Initiated Ring-Opening:

The ring-opening polymerization of 1,3-benzoxazines can be facilitated at lower temperatures by the introduction of various catalysts, including Lewis acids and tertiary amines. mdpi.commdpi.com Lewis acids can coordinate to the heteroatoms in the ring, facilitating the formation of cationic species and thus lowering the activation energy for ring-opening. mdpi.com For instance, tris(pentafluorophenyl)borane (B72294) has been shown to be an effective catalyst for the ROP of 1,3-benzoxazines, significantly reducing the onset temperature of polymerization. mdpi.com

Given the presence of the phosphorus and nitrogen atoms, which can act as Lewis basic sites, it is conceivable that 3H-1,3-benzazaphospholes could also be susceptible to acid-catalyzed ring-opening. The interaction of a Lewis acid with the phosphorus or nitrogen atom would polarize the P-N or adjacent bonds, making them more susceptible to nucleophilic attack and subsequent ring-opening.

The following table summarizes the conditions used for the ring-opening polymerization of some analogous heterocyclic compounds, providing a reference for potential conditions that could be explored for 3H-1,3-benzazaphospholes.

| Monomer | Initiator/Catalyst | Temperature (°C) | Resulting Polymer |

|---|---|---|---|

| 1,3-Benzoxazine (Bisphenol A/Aniline based) | Thermal (uncatalyzed) | > 220 | Polybenzoxazine |

| 1,3-Benzoxazine (model compounds) | Tris(pentafluorophenyl)borane | Reduced by up to 98°C | Polybenzoxazine |

| 1,3-Benzoxazine (Bisphenol A/Aniline based) | PCl5, PCl3, POCl3, TiCl4 | Room Temperature | Polybenzoxazine |

| Phosphetanes | Radical Initiator | Not specified | Polyphosphine |

Polymerization Initiation and Propagation:

Once the ring-opening of a 3H-1,3-benzazaphosphole monomer is initiated, the resulting reactive species would propagate to form a polymer chain. In a cationic ROP mechanism, analogous to that of benzoxazines, the initial ring-opened species would be a cation that can then attack another monomer molecule, propagating the polymerization process. researchgate.net

Alternatively, radical ring-opening polymerization is another possibility, particularly for smaller phosphorus heterocycles like phosphiranes and phosphetanes. acs.orgresearchgate.net This mechanism involves the attack of a radical species on the phosphorus atom, leading to ring-opening and the formation of a new radical that can continue the chain reaction. acs.org While less common for larger, more stable ring systems, the potential for radical-induced polymerization of 3H-1,3-benzazaphospholes under specific conditions should not be entirely dismissed.

Coordination Chemistry and Ligand Properties of Benzazaphospholes

Ligand Design and Coordination Modes

The most fundamental coordination mode for 1,3-benzazaphospholes is through the lone pair of electrons on the dicoordinate (σ²) phosphorus atom. These molecules act as σ-donor ligands, a characteristic feature of P-heterocycles. This interaction involves the direct donation of the phosphorus lone pair to a vacant orbital on a metal center, forming a standard metal-phosphorus σ-bond. This mode of coordination is foundational to the formation of more complex structures and is a prerequisite for their application in catalysis and materials science. The phosphorus atom in this state is formally described as σ², λ³, indicating it forms two sigma bonds and has a coordination number of three in its valence shell. The π-excess aromatic nature of the benzazaphosphole ring influences the donor properties of the phosphorus atom. nih.govnsf.gov

A clear illustration of σ-coordination is found in the formation of η¹-P-coordinated complexes with transition metal carbonyl fragments. For instance, benzazaphospholes react with metal pentacarbonyl precursors to form stable complexes of the type (benzazaphosphole)M(CO)₅, where M can be tungsten (W). researchgate.net In these adducts, the benzazaphosphole ligand binds to the M(CO)₅ fragment in a terminal, end-on fashion through the phosphorus atom.

X-ray crystallographic studies of complexes such as (5b)W(CO)₅ have provided definitive structural data for this coordination mode. researchgate.net These studies confirm the η¹-coordination and reveal important details about the geometry at the phosphorus center upon coordination. Interestingly, the coordination can result in a bent or tilted geometry, where the metal-phosphorus vector is not perfectly aligned with the plane of the benzazaphosphole ring system. This deviation is indicative of the specific steric and electronic interactions within the complex. nsf.gov

Table 1: Examples of Benzazaphosphole Metal Carbonyl Complexes

| Complex Type | Metal (M) | Coordination Mode | Reference |

| (Benzazaphosphole)M(CO)₅ | W | η¹-P | researchgate.net |

| (Benzoxaphosphole)M(CO)₅ | W | η¹-P | nsf.gov |

The design of benzazaphosphole ligands can be extended by introducing additional donor groups, transforming them into multidentate chelating agents. libretexts.orgekb.eg By attaching another phosphine (B1218219) group, for example, to the C2-position of the benzazaphosphole ring, a bidentate P^P' ligand can be created. nih.gov

These biaryl-type hybrid ligands are capable of forming stable chelate complexes with transition metals. For example, they react with M(CO)₄(norbornadiene) (where M = Cr, Mo) to yield (P^P')M(CO)₄ chelate complexes. nih.gov In these structures, both the benzazaphosphole phosphorus atom and the appended phosphine group coordinate to the same metal center, forming a stable five- or six-membered ring. nih.govyoutube.com

The crystal structure of a molybdenum complex of this type, 9a, confirms the chelate formation. nih.gov It reveals a trigonal environment for the low-coordinated phosphorus atom, with the P-Mo(0) vector bent out of the benzazaphosphole ring plane by 14.4°. nih.gov This structural feature, along with the twisting of the aromatic planes, can induce axial chirality in the molecule. nih.gov The formation of such stable chelate complexes is driven by the thermodynamically favorable chelate effect. libretexts.orgyoutube.com

Beyond simple σ-donation and chelation, the phosphorus atom of 1,3-benzazaphospholes can also act as a bridging ligand, connecting two or more metal centers. wikipedia.org This is denoted by the prefix μ. For instance, μ₂-P-P-1,3-benzazaphosphole bridged tetranuclear copper(I) acetate (B1210297) complexes have been synthesized, where the phosphorus atom simultaneously binds to two different metal ions. nsf.gov Similarly, μ₂-P-coordinated copper(I) halide complexes have been reported. nsf.gov

In these bridging modes, the phosphorus atom utilizes its lone pair to form bonds with multiple metal centers, leading to the formation of polynuclear clusters. The geometry of this coordination can be complex and often involves a bent or tilted arrangement of the ligand with respect to the metal centers. This "tilted η-coordination" is a recurring theme in benzazaphosphole chemistry, reflecting the nuanced interplay of steric and electronic factors that govern its bonding. nih.govnsf.gov

Electronic Properties as Ligands

The utility of a ligand in coordination chemistry is largely determined by its electronic properties, specifically its ability to donate or accept electron density in the metal-ligand bond.

The metal-ligand bond is often described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. nih.gov Benzazaphospholes, as π-excess aromatic σ²P ligands, exhibit distinct donor-acceptor characteristics. nsf.gov

The primary interaction is σ-donation from the phosphorus lone pair to the metal. The incorporation of a nitrogen atom into the benzophosphole framework energetically stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). 133.5.167 This modulation of the frontier orbitals directly impacts the ligand's electronic behavior. While the phosphorus atom is a strong σ-donor, the π-system of the benzazaphosphole ring can act as a π-acceptor. The extent of π-back-donation depends on the energy and symmetry of the metal d-orbitals and the ligand's LUMO. The ability to tune these electronic properties through substitution on the benzazaphosphole skeleton makes these compounds highly attractive for applications where fine control over the electronic environment of a metal center is required. 133.5.167researchgate.net

Influence of π-Back Bonding Contributions

Pi-back bonding is a critical concept in the coordination chemistry of phosphine and phosphole-based ligands, including benzazaphospholes. This interaction involves the donation of electron density from filled d-orbitals of a transition metal to the empty π* antibonding orbitals of the ligand. This process strengthens the metal-ligand bond and influences the electronic properties of both the metal center and the ligand.

For benzazaphosphole ligands, the lone pair on the phosphorus atom allows for σ-donation to the metal, while the π-system of the heterocyclic ring can act as a π-acceptor. The extent of π-back bonding is influenced by the energy and symmetry of the metal d-orbitals and the ligand's LUMO. Computational studies on related phosphole systems have shown that the LUMO is often localized on the P-C bond and the aromatic ring, making it accessible for π-back bonding. nsf.gov

The electronic nature of substituents on the benzazaphosphole ring plays a significant role in modulating its π-acceptor properties. Electron-withdrawing groups tend to lower the energy of the LUMO, enhancing the ligand's ability to accept electron density from the metal and thus increasing the extent of π-back bonding. Conversely, electron-donating groups, such as the methyl groups in 2,5-dimethyl-3H-1,3-benzazaphosphole, would be expected to raise the LUMO energy, potentially reducing the π-acceptor character of the ligand compared to unsubstituted or electron-withdrawn analogues.

Experimental evidence for π-back bonding in metal-phosphine complexes is often obtained through techniques such as X-ray crystallography and infrared (IR) spectroscopy of metal carbonyl complexes. In crystallographic studies, a shortening of the metal-phosphorus bond and a lengthening of adjacent bonds within the ligand can indicate significant π-back bonding. In IR spectroscopy, a decrease in the stretching frequency of the C-O bond in a co-ligand like carbon monoxide is a classic indicator of π-back bonding, as the donation of electron density into the π* orbitals of the phosphine ligand leads to a concomitant increase in back donation to the CO π* orbitals.

While specific data for this compound complexes is not available, studies on P-halogenated benzazaphospholes have demonstrated their ability to coordinate to platinum centers. acs.org The reactivity and coordination modes observed in these systems underscore the fundamental capacity of the benzazaphosphole scaffold to act as a versatile ligand.

Table 1: Representative Spectroscopic Data Indicating π-Back Bonding in Metal-Phosphine Complexes

| Complex | ν(CO) (cm⁻¹) | Comments |

| Free CO | 2143 | Reference value for gas-phase carbon monoxide. |

| [Cr(CO)₅(PPh₃)] | 1943 | Significant decrease in CO stretching frequency indicates strong π-back bonding from Cr to both PPh₃ and CO. |

| [Ni(CO)₃(P(OPh)₃)] | 2085 | P(OPh)₃ is a stronger π-acceptor than PPh₃, leading to less back bonding to CO and a higher ν(CO). |

| [Fe(CO)₄(PMe₃)] | 1941, 1923 | PMe₃ is a strong σ-donor and weaker π-acceptor, resulting in substantial back bonding to CO. |

This table presents representative data for well-characterized metal-phosphine complexes to illustrate the concept of using IR spectroscopy to probe π-back bonding. The values are indicative and can vary with solvent and other factors.

Catalytic Activity of Benzazaphosphole Ligands

The unique electronic and steric properties of P,N-ligands, including benzazaphospholes, make them highly effective in various catalytic applications, particularly in cross-coupling reactions. acs.orgnih.gov The combination of a "soft" phosphorus donor and a "hard" nitrogen donor allows for a fine balance of σ-donation and π-acceptance, which is crucial for the different steps of a catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

While the catalytic activity of this compound has not been specifically reported, its structural features suggest potential applications in reactions where related P,N-ligands have excelled. These include Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.net

In a typical palladium-catalyzed cross-coupling reaction, the phosphine ligand plays several key roles:

Stabilization of the active catalyst: The ligand stabilizes the low-valent metal center (e.g., Pd(0)) against decomposition.

Facilitation of oxidative addition: The electronic properties of the ligand influence the rate of oxidative addition of the electrophile to the metal center.

Influence on reductive elimination: The steric bulk of the ligand can promote the final reductive elimination step, releasing the product and regenerating the active catalyst.

The presence of both a phosphorus and a nitrogen atom in the benzazaphosphole scaffold can lead to hemilabile behavior, where the nitrogen atom can reversibly coordinate and de-coordinate from the metal center. This can open up a coordination site for substrate binding during the catalytic cycle, potentially enhancing catalytic turnover.

The methyl groups at the 2- and 5-positions of this compound would influence its catalytic performance by modifying both its steric and electronic properties. The 2-methyl group would increase the steric bulk around the phosphorus atom, which can be beneficial for promoting reductive elimination. The electron-donating nature of the methyl groups would increase the electron density on the phosphorus atom, enhancing its σ-donor properties. This could, in turn, facilitate the oxidative addition step in many cross-coupling reactions.

Table 2: Application of P,N-Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling

| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| P,N-Ligand A | 4-Chlorotoluene | Phenylboronic acid | 1 | 95 |

| P,N-Ligand B | 4-Bromoanisole | 4-Tolylboronic acid | 0.5 | 98 |

| P,N-Ligand C | 1-Chloro-4-nitrobenzene | Naphthalene-1-boronic acid | 1 | 92 |

This table provides illustrative examples of the high efficiency of various P,N-ligands in Suzuki-Miyaura cross-coupling reactions, demonstrating their general utility in this area. The specific ligands (A, B, C) are representative of structures found in the literature and are not specifically this compound.

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,3-benzazaphosphole derivatives, offering granular information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, ³¹P, and ¹⁹F.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons within the molecule. For 1,3-benzazaphosphole derivatives, the aromatic protons typically appear as complex multiplets in the downfield region of the spectrum.

In the case of 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govrsc.orgazaphosphole, the aromatic protons resonate in the range of δ 6.75–7.46 ppm. The protons of the methyl group at the 2-position exhibit a multiplet at approximately δ 1.07–1.14 ppm. The protons attached to the nitrogen and the phosphorus in the heterocyclic ring also show characteristic signals. For instance, in a related compound, 3-phenyl-1,3-dihydro-2H-benzo[d] nih.govrsc.orgazaphosphole-2-thione, a broad singlet corresponding to the N-H proton is observed at a significantly downfield shift of δ 11.2 ppm. frontiersin.org

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity |

| 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govrsc.orgazaphosphole (anti-isomer) | Aromatic | 6.75-7.46 | m |

| CH (ring) | 3.90-4.40 | m | |

| CH₃ | 1.07-1.14 | m | |

| 3-Phenyl-1,3-dihydro-2H-benzo[d] nih.govrsc.orgazaphosphole-2-thione | N-H | 11.2 | bs |

| Aromatic | 7.13-7.50 | m |

Table 1: Representative ¹H NMR data for 1,3-benzazaphosphole derivatives in CDCl₃. frontiersin.org

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms, with phosphorus-carbon couplings providing additional structural information.

For 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govrsc.orgazaphosphole, the carbon atoms of the benzazaphosphole core and the phenyl substituent resonate in the aromatic region (δ 110.0–155.7 ppm). The methyl carbon at the 2-position appears at approximately δ 15.7 ppm. The coupling between the phosphorus atom and adjacent carbon atoms (JC-P) is a key diagnostic feature, with typical values ranging from a few hertz to over 30 Hz. frontiersin.org For example, in the anti-isomer of this compound, the carbon atom of the methyl group shows a coupling constant of JC-P = 12 Hz. frontiersin.org

| Compound | Carbon | Chemical Shift (δ ppm) | C-P Coupling (JC-P Hz) |

| 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govrsc.orgazaphosphole (anti-isomer) | Aromatic | 110.0-155.7 | 5.8-27 |

| C2 (ring) | 54.7 | 12 | |

| CH₃ | 15.7 | - | |

| 3-Phenyl-1,3-dihydro-2H-benzo[d] nih.govrsc.orgazaphosphole-2-thione | C=S | 213.7 | 31 |

| Aromatic | 112.4-146.4 | 3-19 |

Table 2: Selected ¹³C NMR data for 1,3-benzazaphosphole derivatives in CDCl₃. frontiersin.org

Phosphorus-31 NMR (³¹P NMR) is a highly sensitive and informative technique for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is indicative of its oxidation state, coordination number, and the nature of the substituents attached to it.

For 2,3-dihydro-1H-benzo[d] nih.govrsc.orgazaphospholes, the ³¹P NMR chemical shifts are typically observed in the upfield region. For instance, the anti-isomer of 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govrsc.orgazaphosphole exhibits a ³¹P NMR signal at δ -18.2 ppm. frontiersin.org In contrast, oxidation of the phosphorus atom to form a P=O or P=S bond results in a significant downfield shift. The ³¹P NMR spectrum of 3-phenyl-1,3-dihydro-2H-benzo[d] nih.govrsc.orgazaphosphole-2-thione shows a signal at δ 15.8 ppm. frontiersin.org Similarly, 2-aryl-3H-1,3-benzazaphosphole oxides display signals in the range of δ 37.2–41.0 ppm. 133.5.167 For 1H-1,3-benzazaphospholes, which feature a P=C double bond, the ³¹P NMR resonances are found even further downfield, typically between δ 72.0 and 78.8 ppm. rsc.org

| Compound Class | Phosphorus Environment | Typical ³¹P Chemical Shift Range (δ ppm) |

| 2,3-Dihydro-1H-benzo[d] nih.govrsc.orgazaphospholes | P(III) | -20 to -10 |

| 1,3-Benzazaphosphole-2-thiones | P(V)=S | 15 to 20 |

| 1,3-Benzazaphosphole Oxides | P(V)=O | 37 to 41 |

| 1H-1,3-Benzazaphospholes | P=C | 72 to 79 |

Table 3: Representative ³¹P NMR chemical shift ranges for various classes of 1,3-benzazaphosphole derivatives. rsc.orgfrontiersin.org133.5.167

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula of a compound. This is crucial for confirming the identity of newly synthesized 1,3-benzazaphosphole derivatives.

For example, the molecular formula of 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govrsc.orgazaphosphole was confirmed by HRMS. The calculated mass for C₁₄H₁₄NP was 227.0864, and the experimentally found mass was 227.0870, which is in excellent agreement. frontiersin.org Similarly, for 3-phenyl-1,3-dihydro-2H-benzo[d] nih.govrsc.orgazaphosphole-2-thione, the calculated mass for C₁₃H₁₀NPS was 243.0272, and the found mass was 243.0276. frontiersin.org These precise measurements provide definitive evidence for the elemental composition of the synthesized molecules.

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] nih.govrsc.orgazaphosphole | C₁₄H₁₄NP | 227.0864 | 227.0870 |

| 3-Phenyl-1,3-dihydro-2H-benzo[d] nih.govrsc.orgazaphosphole-2-thione | C₁₃H₁₀NPS | 243.0272 | 243.0276 |

Table 4: HRMS data for representative 1,3-benzazaphosphole derivatives. frontiersin.org

X-ray Crystallography for Solid-State Structures

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For 1,3-benzazaphosphole derivatives, this technique provides crucial information regarding their molecular conformation, planarity, and the geometry of any metal coordination.

The planarity of the 1,3-benzazaphosphole ring system is a key determinant of its electronic properties. X-ray diffraction studies on related compounds, such as 2-([2,2′-dithiophen]-5-yl)-1H-1,3-benzazaphosphole, reveal a nearly perfect planar structure. nsf.gov In this derivative, the maximum deviation from the mean plane is reported to be minimal, confirming the high degree of planarity of the fused ring system. nsf.gov This planarity is essential for π-conjugation across the molecule, which influences its optical and electronic behavior. nsf.govrsc.org

For the aforementioned dithiophene-substituted benzazaphosphole, specific bond lengths and angles within the heterocyclic ring have been determined, as detailed in the table below. nsf.gov The P=C1 bond length of 1.745(5) Å is intermediate between a typical single and double bond, suggesting electron delocalization across the N-C-P segment of the ring. nsf.gov The C1-P-C2 bond angle within the five-membered ring is 88.8(2)°, which is consistent with other related 1,3-benzazaphosphole structures. nsf.gov It is anticipated that 2,5-dimethyl-3H-1,3-benzazaphosphole would exhibit a similarly planar conformation, with the methyl groups lying in or close to the plane of the heterocyclic system.

| Parameter | Value |

|---|---|

| P=C1 Bond Length (Å) | 1.745(5) |

| P–C2 Bond Length (Å) | 1.800(5) |

| N–C1 Bond Length (Å) | 1.353(7) |

| N–C3 Bond Length (Å) | 1.381(6) |

| C1–P–C2 Bond Angle (°) | 88.8(2) |

| N–C1–P Bond Angle (°) | 113.1(4) |

| C1–N–C3 Bond Angle (°) | 114.8(4) |

Chirality is a key consideration in the design of molecules for various applications, including catalysis and materials science. While simple 1,3-benzazaphospholes are typically achiral, the introduction of substituents or the formation of specific supramolecular structures can induce chirality. Axial chirality can arise in molecules that have a hindered rotation around a single bond.

Currently, there is a lack of specific research in the accessible scientific literature concerning the axial chirality of this compound or its immediate derivatives. The potential for axial chirality in this class of compounds would likely depend on the introduction of bulky substituents at the 2-position or on the nitrogen atom, which could restrict rotation and lead to stable atropisomers. While the broader field of phosphorus-containing heterocycles has seen the development of various chiral structures, this specific area remains to be explored for the 1,3-benzazaphosphole framework. nih.gov

UV/Vis and Fluorescence Spectroscopy for Optical Properties

UV/Vis absorption and fluorescence spectroscopy are powerful techniques for probing the electronic transitions and luminescent properties of molecules. 1H-1,3-Benzazaphospholes have been shown to exhibit interesting photophysical properties, with some derivatives displaying significant luminescence. nsf.govresearchgate.net

The optical properties of these compounds are highly dependent on the nature of the substituent at the 2-position of the benzazaphosphole ring. nsf.govrsc.org Studies on a series of 2-substituted 1H-1,3-benzazaphospholes have shown that increasing the π-conjugation of the substituent leads to a red-shift in both the absorption and emission maxima. nsf.govresearchgate.net For instance, a 2-methyl substituted analogue exhibits an absorption maximum (λabs) at 297 nm and an emission maximum (λem) at 407 nm in dichloromethane. nsf.govresearchgate.net In contrast, a derivative with a more extended π-system, such as a 2,2'-dithiophene substituent, shows a significant bathochromic shift with a λabs of 398 nm. nsf.govresearchgate.net

The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, also varies significantly with the substituent. The 2-methyl derivative is weakly emissive with a quantum yield of 0.08, whereas a 2-thiophene substituted analogue is highly luminescent with a quantum yield of 0.53. nsf.govresearchgate.net These findings suggest that the optical properties of this compound are likely to be similar to the 2-methyl substituted derivative, although the additional methyl group on the benzene (B151609) ring may cause minor shifts in the absorption and emission wavelengths. The photophysical data for a selection of 2-substituted 1H-1,3-benzazaphospholes are summarized in the table below.

| 2-Substituent | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| Methyl | 297 | 407 | 0.08 |

| 2-Thiophene | 335 | 470 | 0.53 |

| 2,2'-Dithiophene | 398 | - | 0.12 |

Theoretical and Computational Investigations

Aromaticity Assessment

The aromatic character of azaphospholes, the family to which 2,5-dimethyl-3H-1,3-benzazaphosphole belongs, has been a subject of theoretical interest. The degree of aromaticity influences the stability, reactivity, and electronic properties of these heterocyclic systems.

Density Functional Theory (DFT) calculations have been instrumental in confirming the aromatic nature of various azaphosphole compounds ijirset.com. For the general class of σ³,λ³-phospholes, their trigonal pyramidal geometry and characteristically reduced aromaticity provide an unusual mechanism for tuning electronic delocalization within the π-system rsc.org.

Theoretical studies using isodesmic bond separation reactions have provided further insight. These calculations indicate that 1H-1,3-azaphospholes exhibit greater stability than the classic aromatic pyrroles researchgate.net. Conversely, the 3H-isomers of 1,3-azaphospholes show a much smaller gain in stabilization energy, similar to that observed in electronically related phospholes researchgate.net. While these DFT studies confirm the aromatic character of the broader family, specific quantitative aromaticity descriptors, such as Nucleus-Independent Chemical Shift (NICS) values, for 2-methyl-1,3-benzazaphosphole are not extensively detailed in the surveyed literature.

Reaction Mechanism Studies

Computational studies are vital for understanding the underlying mechanisms of chemical reactions, including predicting the outcomes of stereoselective and regioselective processes.

The >C=P– functionality within the azaphosphole ring is known to participate in Diels-Alder reactions. For the broader class of annelated azaphospholes, DFT calculations have been successfully employed to explain the observed stereo- and regioselectivities in these cycloaddition reactions ijirset.comlivedna.net. These theoretical investigations provide a framework for understanding how the electronic nature of the diene and the dienophile dictates the reaction's outcome. However, specific computational studies elucidating the Diels-Alder reactivity for 2-methyl-1,3-benzazaphosphole were not identified in the available research.

The phosphorus atom in 1,3-benzazaphospholes, with its lone pair of electrons, serves as a coordination site for metals. Experimental work has demonstrated the formation of various coordination compounds, including complexes with tungsten and copper(I) livedna.netmtak.hu. Theoretical calculations indicate that strong π-donating groups attached to the ring can increase the π-density at the phosphorus atom to such an extent that it influences the coordination mode mtak.humit.edu. For instance, a cyclic 1,3-benzazaphosphole was found to form a π-complex with mercury rather than coordinating through the in-plane lone pair mit.edu. While these findings highlight the compound's ability to form metal complexes, detailed computational elucidations of the mechanisms of complex formation and subsequent transformations for 2-methyl-1,3-benzazaphosphole are not extensively covered in the reviewed literature.

Electronic Structure and Photophysical Properties

Understanding the electronic structure is fundamental to explaining the photophysical behavior of molecules, such as their absorption and emission of light. Computational methods provide a detailed picture of the molecular orbitals involved in these electronic transitions.

Comparative computational investigations of 2-methyl-1H-1,3-benzazaphosphole (referred to as compound 3a in research literature) and its derivatives have offered significant insights into their electronic properties nih.gov. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic transitions.

For 2-methyl-1H-1,3-benzazaphosphole, the lowest energy electronic excitation (S₀ → S₁) corresponds primarily to the HOMO → LUMO transition nih.gov. The electron densities associated with both the HOMO and LUMO are delocalized across the entire π-system of the molecule nih.gov. This delocalization is a key factor in its photophysical properties. The calculated HOMO-LUMO energy gap (ΔEg) for the 2-methyl derivative is 8.32 eV nih.gov. This relatively large gap is consistent with its absorption in the UV region and its characterization as a weakly emissive compound compared to derivatives with more extended π-conjugation nih.gov.

| Compound | Substituent (R) | HOMO-LUMO Gap (ΔEg) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (φ) |

|---|---|---|---|---|---|

| 2-methyl-1H-1,3-benzazaphosphole | Methyl | 8.32 eV | 297 | 415 | 0.08 |

| 2-(2-thienyl)-1H-1,3-benzazaphosphole | 2-Thiophene | 7.35 eV | 335 | 520 | 0.53 |

| 2-(2,2'-dithiophen)-1H-1,3-benzazaphosphole | 2,2'-Dithiophene | 7.08 eV | 398 | 535 | 0.12 |

Data sourced from computational and experimental studies on 2-R-1H-1,3-Benzazaphospholes. The HOMO-LUMO gaps are from DFT calculations, while photophysical data were recorded in CH₂Cl₂. rsc.orgnih.gov

Based on a comprehensive search of available literature, detailed theoretical and computational investigations specifically for the chemical compound “this compound” corresponding to the requested outline sections are not available.

While research has been conducted on the broader class of 2-aryl-3H-1,3-benzazaphosphole oxides, including studies on their excited states, charge-transfer phenomena, and solvent effects, these findings are not directly applicable to the 2,5-dimethyl substituted variant. The user's strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but distinct compounds.

Therefore, the following sections of the article cannot be generated with scientific accuracy at this time:

Predictive Design and Molecular Conformation Studies

No published data matching these specific theoretical analyses for "this compound" could be located.

Advanced Materials and Functional Applications of Benzazaphospholes

Optoelectronic Materials

The unique molecular structure of benzazaphosphole derivatives, incorporating both phosphorus and nitrogen atoms in a fused aromatic system, makes them promising candidates for various optoelectronic applications. Research into the specific properties of 2,5-dimethyl-3H-1,3-benzazaphosphole is ongoing to fully elucidate its potential in this domain.

Organic Light-Emitting Diodes (OLEDs) as Emitting Dopants

The development of efficient and stable emitting materials is crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. While the broader class of arene-fused phosphole derivatives has been investigated as potential fluorescence emitters, specific studies on the application of this compound as an emitting dopant in OLEDs are not yet prevalent in the available scientific literature. The substitution pattern, including the methyl groups at the 2 and 5 positions, is expected to influence the compound's electronic properties and, consequently, its electroluminescent performance. Further research is required to characterize its efficiency, color purity, and operational lifetime as an OLED dopant.

Photophysical Properties and Modulation (e.g., by Lewis/Brønsted Acids)

The photophysical properties of a compound, such as its absorption and emission spectra, quantum yield, and excited-state lifetime, are fundamental to its application in optoelectronic devices. The inclusion of a nitrogen atom in the benzophosphole framework is known to cause a red shift in the absorption and emission maxima, which is attributed to a greater stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) level. 133.5.167

The presence of a Lewis basic nitrogen atom in the 1,3-benzazaphosphole structure suggests that its photophysical properties could be modulated by external stimuli such as Lewis or Brønsted acids. This interaction could potentially lead to changes in the emission color or intensity, a phenomenon known as halochromism. However, detailed experimental data on the modulation of the photophysical properties of this compound by acids are not extensively documented.

Photoresponsive Materials for Sensors and Optical Devices

Materials that exhibit a change in their properties upon exposure to light are termed photoresponsive and are valuable for the development of sensors and optical devices. The inherent photoactivity of benzazaphosphole derivatives suggests that this compound could be explored for such applications. For instance, interactions with analytes that alter the electronic environment of the molecule could lead to a detectable change in its fluorescence, forming the basis of a chemical sensor. The specific photoresponsive behavior and the potential of this compound in the fabrication of optical switches or data storage media remain an active area for future research.

Bioimaging Agents

Fluorescent molecules are widely used as probes and labels in bioimaging to visualize biological structures and processes. Arene-fused phosphole derivatives, in general, have attracted attention as potential fluorescence imaging agents. 133.5.167 The applicability of this compound in this context would depend on factors such as its quantum yield in aqueous media, cell permeability, and low cytotoxicity. To date, specific studies detailing the use of this compound as a bioimaging agent have not been reported.

Information Storage and Display Technologies

The development of advanced materials for high-density information storage and high-resolution displays is a significant area of research. Photoresponsive and photochromic materials can be utilized for optical data storage, where information is written and read using light.

Multi-Color, Multi-Patterning Displays

The ability to generate multiple colors from a single material is highly desirable for the simplification of display technologies. While the concept of using photoresponsive materials for multi-color patterning exists, the application of this compound in this specific technology has not been demonstrated. Future investigations might explore whether controlled external stimuli could induce distinct and reversible changes in the emission color of this compound, making it a candidate for such advanced display systems.

Transient Information Recording and Erasing

No studies have been found that investigate the use of this compound in the field of information storage or processing.

Dual-Mode Encryption-Decryption with Ternary Code

There is no available information linking this compound to encryption technologies or ternary coding systems.

Development of Highly Bulky and Basic Phosphine (B1218219) Ligands

The synthesis and characterization of phosphine ligands derived from this compound have not been reported.

Further research and synthesis of this compound are required before its potential applications in advanced materials and catalysis can be explored and documented.

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Methodologies for 2,5-dimethyl-3H-1,3-benzazaphosphole

The synthesis of benzazaphosphole scaffolds often involves multi-step sequences. For instance, the preparation of 2-aryl-3H-1,3-benzazaphosphole oxides has been achieved through sequential C-P cross-coupling, dehydrative [3+2] cycloaddition, and ring-oxidation reactions. researchgate.netnih.gov Another approach involves the dearomatization of an N-substituted benzazaphosphole followed by substitution to create P-halogenated derivatives. acs.orgfigshare.com

A primary future objective is to adapt and refine these methodologies for the specific synthesis of this compound. This would likely involve starting from 4-methyl-2-aminophenol and incorporating the additional methyl group at the C2 position. However, a significant open question is whether these existing routes can be made more efficient and sustainable. Future research should focus on developing novel synthetic strategies that adhere to the principles of green chemistry. mdpi.com This includes the exploration of:

Microwave-assisted and ultrasound-promoted reactions to potentially shorten reaction times and increase yields. mdpi.com

Mechanochemical synthesis (ball milling) to reduce or eliminate the need for bulk solvents. mdpi.com

Catalytic C-H activation/functionalization to construct the heterocyclic core more directly, minimizing the use of pre-functionalized starting materials and the generation of stoichiometric waste.

Successfully developing atom-economical and environmentally benign synthetic routes will be crucial for making this compound and its derivatives readily accessible for further study.

Comprehensive Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of the benzazaphosphole core is largely dictated by the phosphorus center. Studies on related P-H functionalized benzazaphospholes show reactivity patterns including sluggish insertions into polar bonds, rapid reactions with carbenes, and hydrophosphination of alkynes. conicet.gov.ar Furthermore, P-halogenated benzazaphospholes have been shown to react with platinum(0) sources, leading to coordination complexes where the phosphorus atom's lone pair binds to the metal. acs.orgfigshare.com

For this compound, a comprehensive exploration of its reactivity is a key research frontier. The electron-donating nature of the two methyl groups may influence the nucleophilicity and electronic properties of the phosphorus atom and the π-system. Key questions to investigate include:

How does the compound behave as a nucleophilic catalyst or organocatalyst? The broad utility of phosphines in catalysis suggests this is a promising avenue. acs.orgnih.gov

What is its coordination chemistry with a wider range of transition metals? Its potential as a ligand in homogeneous catalysis, where electronic and steric properties are tunable, is significant.

Can the heterocycle participate in cycloaddition reactions, either as a diene or dienophile, to construct more complex polycyclic systems?

What are the selectivities (chemo-, regio-, and stereo-selectivity) in its reactions with various electrophiles and nucleophiles?

Understanding these fundamental reactivity patterns is essential for positioning this compound as a versatile building block in synthetic chemistry.

Advanced Computational Modeling for Predictive Design of Benzazaphosphole Derivatives

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental work. nih.gov Density Functional Theory (DFT) calculations have already been successfully applied to related benzazaphospholes to elucidate ground-state structures, analyze molecular orbitals (HOMO/LUMO), understand reaction mechanisms, and rationalize photophysical properties. acs.orgfigshare.comrsc.org

Future research should apply advanced computational modeling to this compound before extensive synthetic work is undertaken. This predictive approach can save significant time and resources. Key areas for computational investigation include:

Prediction of Electronic and Optical Properties: Calculating the HOMO/LUMO energy levels to predict its behavior as an electronic material and simulating its UV-Vis and emission spectra.

Reaction Mechanism Elucidation: Modeling transition states and reaction pathways to predict the feasibility and selectivity of proposed chemical transformations.

In Silico Design of Derivatives: Systematically modeling the effects of introducing various functional groups onto the benzazaphosphole core. This would allow for the virtual screening and identification of derivatives with targeted properties (e.g., specific emission wavelengths, enhanced catalytic activity) before their synthesis.

A strong synergy between computational prediction and experimental validation will accelerate the discovery and design of novel functional molecules based on this scaffold.

Expansion of Applications in Emerging Materials Science and Catalysis

Phosphorus heterocycles are recognized for their potential in advanced materials and catalysis. researchgate.neteurekaselect.com Arene-fused phospholes, including benzazaphosphole oxides, are known to possess interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.govrsc.org The incorporation of a phosphorus atom into a π-conjugated system allows for tuning of the electronic properties through oxidation or coordination. rsc.org

A major direction for future research is to evaluate this compound in these emerging fields. The presence of two electron-donating methyl groups is expected to modulate its electronic structure compared to unsubstituted analogues, which could lead to desirable properties. Research should focus on:

Organic Electronics: Synthesizing the compound and characterizing its photoluminescence, electroluminescence, and charge-transport properties to assess its suitability for use in OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Homogeneous Catalysis: Evaluating the compound as a ligand for transition metals in key catalytic reactions such as cross-coupling, hydrogenation, or hydroformylation. The specific steric and electronic profile imparted by the dimethyl-substituted scaffold could lead to unique activity and selectivity.

Sensing Applications: Exploring whether the compound or its derivatives exhibit changes in fluorescence upon binding to specific analytes (e.g., metal ions, small molecules), which could form the basis for new chemical sensors.

Detailed Investigation of Structure-Property-Activity Relationships in Functional Derivatives

Establishing clear and predictive structure-property-activity relationships (SPAR) is the cornerstone of rational molecular design. For benzazaphospholes, it has been demonstrated that small structural modifications can lead to dramatic changes in function. For example, changing the substituent at the 2-position of 1H-1,3-benzazaphospholes from a methyl group to a thiophene (B33073) group significantly enhances fluorescence quantum yield. rsc.org

A systematic investigation is needed for the this compound scaffold. This would involve creating a library of derivatives by systematically altering substituents at various positions:

At the Phosphorus (P) atom: Oxidation to the phosphine (B1218219) oxide, or substitution with different alkyl, aryl, or halogen groups.

At the Nitrogen (N) atom: Introduction of various alkyl or aryl groups to modulate steric hindrance and solubility.

On the Benzene (B151609) Ring: Addition of electron-donating or electron-withdrawing groups at the available positions to tune the electronic properties of the entire π-system.

Each new derivative would need to be thoroughly characterized and its properties (e.g., optical, electrochemical, catalytic) measured. The resulting data would allow for the development of robust SPAR models, providing a predictive framework for the design of future benzazaphosphole-based materials with tailored functions.

Data on Related Benzazaphosphole Compounds

To guide future experimental work on this compound, the following table summarizes key photophysical data from published studies on analogous 1H-1,3-benzazaphospholes. This data highlights how substituent changes can dramatically influence optical properties and serves as a benchmark for future studies.

| Compound Name | Substituent at C2 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 2-methyl-1H-1,3-benzazaphosphole | Methyl | 342 | 367 | 0.08 | rsc.org |

| 2-(2-thienyl)-1H-1,3-benzazaphosphole | 2-Thiophene | 376 | 422 | 0.53 | rsc.org |

| 2-(2,2'-dithiophen-5-yl)-1H-1,3-benzazaphosphole | 2,2'-Dithiophene | 404 | 477 | 0.12 | rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dimethyl-3H-1,3-benzazaphosphole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of ortho-substituted aniline derivatives with phosphorus precursors. For example, Issleib et al. (1978, 1981) demonstrated that heating 2,5-dimethylaniline with PCl₃ under inert conditions yields the benzazaphosphole core, with yields dependent on stoichiometry and temperature control . Yamamoto et al. (2023) optimized solvent systems (e.g., THF/Et₃N) and catalysts (Pd(PPh₃)₂Cl₂) to achieve >80% purity via cross-coupling reactions .

- Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of phosphorus intermediates.

- Monitor reaction progress via <sup>31</sup>P NMR to detect side products like phosphine oxides.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve P–N bond lengths (typically ~1.65 Å) .

- Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify methyl substituents (δ ~2.3 ppm for CH₃), while <sup>31</sup>P NMR confirms the phosphorus environment (δ ~10–20 ppm for benzazaphospholes) .

- Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| <sup>31</sup>P NMR | δ 15.2 ppm (singlet, P–N coordination) | |

| X-ray | P–N bond length: 1.67 Å |

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store under argon at –20°C to prevent oxidation. Avoid contact with moisture or strong oxidizers (e.g., peroxides), which degrade the phosphole ring .

- Handling : Use gloveboxes for air-sensitive steps. Decontaminate glassware with 5% DMDCS in toluene to minimize adsorption .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict NMR chemical shifts and vibrational frequencies. For example, discrepancies in <sup>31</sup>P NMR shifts between experimental (δ 18 ppm) and predicted (δ 15 ppm) values may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) for alignment .

- Case Study : A 2023 study reconciled conflicting IR peaks (1654 vs. 1660 cm⁻¹) by simulating tautomeric equilibria between P–N and P–O configurations .

Q. What strategies address low reproducibility in catalytic applications of this compound complexes?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to optimize catalyst loading (e.g., 0.5–5 mol%), temperature (80–120°C), and solvent polarity (THF vs. DMF).

- Contamination Control : Trace oxygen or moisture degrades phosphole ligands; employ Schlenk techniques and ICP-MS to verify metal purity .

- Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂, THF | 78 | 85 | |

| CuI, DMF | 45 | 72 |

Q. How should researchers analyze conflicting data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction matrices (e.g., ligand-to-metal ratios, base strength) across studies. For instance, higher Pd concentrations (0.1 mmol vs. 0.05 mmol) may suppress side reactions but increase costs .

- Meta-Analysis : Aggregate data from open-access repositories (e.g., PubChem) to identify trends, ensuring compliance with FAIR principles for data reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.